molecular formula C33H68 B14469833 9-Methyldotriacontane CAS No. 66182-12-5

9-Methyldotriacontane

Cat. No.: B14469833
CAS No.: 66182-12-5
M. Wt: 464.9 g/mol
InChI Key: FIJHZJHXCUZCSR-UHFFFAOYSA-N
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Description

9-Methyldotriacontane is a branched alkane with the molecular formula C₃₃H₆₈, structurally derived from dotriacontane (C₃₂H₆₆) by the addition of a methyl group (-CH₃) at the ninth carbon of the main chain. This branching introduces steric effects that influence its physical and chemical properties, such as melting point, solubility, and reactivity. While n-dotriacontane (straight-chain C₃₂H₆₆) is well-documented in safety data sheets and chemical databases , specific data on this compound remains sparse in publicly available literature. Its applications are hypothesized to align with other long-chain alkanes, including use as a reference standard in chromatography or in material science studies.

Properties

CAS No.

66182-12-5

Molecular Formula

C33H68

Molecular Weight

464.9 g/mol

IUPAC Name

9-methyldotriacontane

InChI

InChI=1S/C33H68/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-32-33(3)31-29-27-11-9-7-5-2/h33H,4-32H2,1-3H3

InChI Key

FIJHZJHXCUZCSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyldotriacontane can be achieved through various methods. One common approach involves the reduction of iodoalkanes . For instance, starting with a long-chain iodoalkane, the compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired methyl-branched alkane .

Industrial Production Methods: Industrial production of long-chain alkanes like this compound often involves fractional distillation of crude oil. The process includes the separation of different hydrocarbon fractions based on their boiling points. The specific fraction containing dotriacontane and its derivatives can be further purified using techniques such as recrystallization and adsorption bleaching .

Chemical Reactions Analysis

Types of Reactions: 9-Methyldotriacontane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. For example, chlorination can be achieved using chlorine gas under UV light.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.

    Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.

Major Products Formed:

    Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.

    Substitution: Halogenated alkanes, such as 9-chlorodotriacontane, are typical products.

Scientific Research Applications

9-Methyldotriacontane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methyldotriacontane is primarily related to its physical properties rather than biochemical interactions. As a long-chain hydrocarbon, it forms a hydrophobic barrier that can protect surfaces from moisture and microbial penetration. In biological systems, it contributes to the structural integrity and protective functions of insect cuticles .

Comparison with Similar Compounds

Structural and Molecular Comparisons
Property 9-Methyldotriacontane (C₃₃H₆₈) n-Dotriacontane (C₃₂H₆₆) 2,6,10,14,19,23,27,31-Octamethyldotriacontane (C₄₀H₈₂)
Molecular Weight 465.90 g/mol 450.87 g/mol 555.11 g/mol
Structure Single methyl branch Linear chain Eight methyl branches
Melting Point Not reported ~70–75°C (estimated for C₃₂H₆₆) Significantly lower due to branching (exact data unavailable)
Boiling Point Not reported ~470–500°C (estimated) Reduced compared to linear analog
Solubility Likely lower in polar solvents Insoluble in water, soluble in hydrocarbons Enhanced solubility in non-polar media due to branching

Key Observations :

  • Branching Effects: The addition of methyl groups disrupts molecular packing, reducing melting points and enhancing solubility in non-polar solvents. For example, the octamethyl derivative (C₄₀H₈₂) exhibits markedly lower phase transition temperatures compared to linear n-dotriacontane .
  • Molecular Weight Impact : this compound’s higher molecular weight (vs. n-dotriacontane) may marginally increase viscosity and thermal stability.
Stability and Reactivity

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